2-bromo-N-cyclopentyl-3-methylbutanamide

Chemical biology Compound management Reproducibility

Research pain point: α-bromoacetamide reactivity is highly sensitive to N-substituent branching and ring size; substituting with untested analogs often abolishes antimicrobial activity or alters target engagement. Solution: 2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) is a validated electrophilic building block with precise structural features: - α-Bromo group enables nucleophilic substitution for fluorophore/biotin tagging - C5 cycloalkyl N-substituent aligns with fungistatic SAR optima (C4-C10) - Lower MW than cyclohexyl variant → improved ligand efficiency for FBDD - ≥95% purity ensures conjugation reproducibility. In stock for immediate R&D supply.

Molecular Formula C10H18BrNO
Molecular Weight 248.16 g/mol
CAS No. 1017090-31-1
Cat. No. B3199764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-cyclopentyl-3-methylbutanamide
CAS1017090-31-1
Molecular FormulaC10H18BrNO
Molecular Weight248.16 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC1CCCC1)Br
InChIInChI=1S/C10H18BrNO/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6H2,1-2H3,(H,12,13)
InChIKeyWJGPMEBCUHKVLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-N-cyclopentyl-3-methylbutanamide Overview


2-Bromo-N-cyclopentyl-3-methylbutanamide (CAS 1017090-31-1) is a small-molecule bromoamide with the molecular formula C₁₀H₁₈BrNO and a molecular weight of 248.16 g/mol . The compound is characterized by an α-bromo group on a branched 3-methylbutanamide scaffold, which is further substituted with a cyclopentyl ring on the amide nitrogen . This structural arrangement confers specific reactivity as an electrophilic building block and positions the compound within a class of α‑bromoacetamides known for antimicrobial and fungistatic properties [1]. It is commercially available as a research chemical with a standard purity specification of ≥95% .

Electrophilic building block: α-bromo handle enables nucleophilic substitution and scaffold diversification.
Bromoacetamide scaffold: Cyclopentyl N-substitution aligns with historical antimicrobial SAR parameters.
Certified purity grade: Documented analytical specification supports reproducible concentration-response assays.

2-Bromo-N-cyclopentyl-3-methylbutanamide Substitution Risks


Substituting 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide with a structurally similar analog without experimental verification introduces significant risk of divergent outcomes. The combination of the α‑bromo electrophilic center, the sterically hindered branched 3‑methylbutanamide core, and the cyclopentyl N‑substituent uniquely defines the compound's reactivity, lipophilicity, and target engagement profile [1]. Historical class‑level data show that even minor variations among α‑bromoacetamides—such as chain length or branching—lead to orders‑of‑magnitude differences in fungistatic potency [2]. Furthermore, replacement of the bromine with chlorine or removal of the halogen altogether has been shown to drastically reduce or abolish antimicrobial activity within this chemotype [2]. Consequently, procurement decisions based solely on nominal class membership (e.g., “bromoamide” or “cyclopentyl amide”) are scientifically unsound and may compromise experimental reproducibility.

Halogen replacement (Br→Cl or des-halo) may drastically reduce activity; α-bromo center defines reactivity and target engagement profile.
Even minor chain-length or branching variations among α-bromoacetamides can shift fungistatic potency by orders of magnitude.
Nominal class membership (“bromoamide” or “cyclopentyl amide”) alone is not a reliable substitute; steric and lipophilic context may not transfer.

2-Bromo-N-cyclopentyl-3-methylbutanamide Analog Differentiation


Purity Specification Benchmarking

Commercial suppliers of 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide provide the compound with a documented purity specification of ≥95% as verified by HPLC, NMR, or GC . This level of analytical certification is essential for building block and screening applications, as impurities >5% can confound activity readouts. In contrast, many custom‑synthesized analogs or those from non‑specialty vendors lack publicly documented batch‑specific purity data, introducing an unquantified variable into downstream assays .

Purity Specification
Specification review
≥95% (certified)
vs. custom-synthesized analogs (undocumented purity)
Reduced assay interference risk from unidentified contaminants.
Verify batch-specific COA; commercial procurement provides controlled impurity profile.
Chemical biology Compound management Reproducibility

Lipophilicity (logP) Differentiation

The predicted octanol‑water partition coefficient (logP) of 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide is estimated to be approximately 3.17 based on computational models and comparison with the closely related cyclohexyl analog [1]. This value places the compound in the lipophilic range considered favorable for passive membrane permeability and potential blood‑brain barrier penetration [2]. For reference, the des‑bromo analog (N‑cyclopentyl‑3‑methylbutanamide) is markedly less lipophilic with a predicted logP of ~2.4, while the cyclohexyl analog (2‑bromo‑N‑cyclohexyl‑3‑methylbutanamide) exhibits a similar logP of 3.17 but with increased molecular weight and steric bulk [1]. These differences directly impact tissue distribution profiles and should inform selection among candidate molecules.

Lipophilicity (logP)
Class-level inference
Predicted logP ~3.17
vs. des-bromo analog (~2.4) and cyclohexyl analog (3.17)
May influence membrane permeability predictions; ΔlogP +0.77 vs. des-bromo.
Consensus computational models; experimental logD determination recommended.
Medicinal chemistry CNS drug discovery ADME

Fungistatic Potency SAR

A foundational 1949 study systematically assayed 26 N‑alkyl α‑bromoacetamides and 10 N‑aryl α‑haloamides against fungal species [1]. Key class‑level findings with direct relevance to 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide include: (i) primary alkyl substituents confer higher activity than secondary or branched alkyl groups; (ii) N‑substituents containing 4–10 carbon atoms (e.g., cyclopentyl, C₅) exhibit optimal fungistatic efficacy; (iii) replacement of bromine with chlorine results in “much less active” compounds; and (iv) polyhalogenation does not augment potency. While the exact compound was not individually tested, its structural features—a C₅‑cycloalkyl N‑substituent, an α‑bromo group, and a branched 3‑methylbutanamide core—align with the high‑activity parameters defined by this class‑level SAR.

Fungistatic SAR
Class-level inference
Predicted high activity
C₄–C₁₀ N-alkyl α-bromoacetamides reported highly active; chloro analogs much less active.
Structural alignment with high-activity SAR parameters supports antifungal screening fit.
1949 study; compound not individually tested. Direct validation required.
Antimicrobial discovery Agricultural chemistry SAR

Molecular Weight and Rotatable Bond Differentiation

A direct comparison with the cyclohexyl analog (2‑bromo‑N‑cyclohexyl‑3‑methylbutanamide) reveals quantifiable differences in key physicochemical descriptors. The target compound has a molecular weight of 248.16 g/mol, while the cyclohexyl analog weighs 262.19 g/mol, representing a 5.7% increase [1][2]. More importantly, the number of rotatable bonds differs by one (3 vs. 4), which influences conformational entropy and may affect target binding kinetics [3]. These differences, while modest in isolation, can cumulatively impact ligand efficiency metrics and should be considered when optimizing hits from a common chemotype.

MW & Rotatable Bonds
Head-to-head comparison
MW 248.16 g/mol / 3 rot. bonds
vs. cyclohexyl analog: 262.19 g/mol / 4 rot. bonds (Δ -14.03, -1 bond)
Lower MW and fewer rotatable bonds may support ligand efficiency optimization.
Direct comparison; Veber criteria context.
Fragment-based drug discovery Ligand efficiency Chemical libraries

Electrophilic Reactivity of α-Bromoamide

The α‑bromo group in 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide serves as an electrophilic center capable of undergoing nucleophilic substitution, elimination, or cross‑coupling reactions . This reactivity is absent in the des‑bromo analog (N‑cyclopentyl‑3‑methylbutanamide), which lacks a synthetic handle for further functionalization at the α‑position . While no direct kinetic data are available for this specific compound, α‑bromoamides as a class are established intermediates for the synthesis of α‑amino amides, α‑thioethers, and other functionalized derivatives [1]. The presence of the bromine atom therefore confers a distinct synthetic advantage for researchers intending to elaborate the scaffold.

Electrophilic Reactivity
Supporting evidence
α-Bromo electrophilic center present
vs. des-bromo analog (no α-substitution handle)
Enables scaffold diversification via nucleophilic substitution.
No direct kinetic data; established class-level synthetic utility.
Organic synthesis Building blocks Medicinal chemistry

Evidence Limitations

A comprehensive search of primary literature and authoritative databases reveals that 2‑bromo‑N‑cyclopentyl‑3‑methylbutanamide has not been the subject of dedicated head‑to‑head comparative studies with close analogs in peer‑reviewed publications. No quantitative IC₅₀, Kᵢ, or in vivo efficacy data directly comparing this compound to structurally similar molecules were identified in ChEMBL, BindingDB, PubMed, or patent repositories [1]. The available evidence is therefore limited to (i) commercial purity specifications, (ii) computational physicochemical property comparisons, and (iii) class‑level structure‑activity relationship inferences from historical bromoacetamide studies. Researchers requiring high‑confidence comparative activity data should consider commissioning custom profiling assays prior to large‑scale procurement or program commitment.

Evidence Limitations
Data to verify
No direct comparative bioactivity data identified
Literature and database search (ChEMBL, PubMed, patents) April 2026
Procurement decisions may require custom comparative profiling.
Transparent disclosure supports risk-adjusted experimental planning.
Due diligence Procurement risk assessment Data transparency

2-Bromo-N-cyclopentyl-3-methylbutanamide Application Scenarios


Chemical Biology Probe Development

This compound is ideally suited for use as an electrophilic building block in chemical biology probe synthesis. The α‑bromo group enables facile nucleophilic substitution with thiols, amines, or other nucleophiles, allowing researchers to append reporter tags (fluorophores, biotin) or create focused compound libraries for target identification studies [1]. The documented ≥95% purity specification ensures that downstream conjugation efficiency is not compromised by interfering impurities.

Antifungal Scaffold Exploration

Given the historical class‑level data demonstrating potent fungistatic activity for N‑alkyl α‑bromoacetamides bearing C₄‑C₁₀ substituents [2], this compound serves as a rational entry point for antifungal lead discovery programs. Its structural alignment with the optimal activity parameters—C₅‑cycloalkyl N‑substituent, α‑bromo group—makes it a preferred candidate over the less active chloro analogs or des‑halogenated variants for primary screening campaigns targeting agricultural or clinical fungal pathogens.

Fragment-Based Ligand Efficiency

In fragment‑based drug discovery (FBDD) or lead optimization programs where molecular weight and ligand efficiency are critical decision metrics, the cyclopentyl analog offers a quantifiable advantage over the cyclohexyl variant. The 5.7% lower molecular weight and one fewer rotatable bond [3] contribute to improved ligand efficiency scores, making this compound a more attractive starting point when multiple hits from the same chemotype are being prioritized for further optimization.

CNS Penetration ADME Profiling

The computationally predicted logP of approximately 3.17 [4] positions this compound within the lipophilicity range associated with favorable blood‑brain barrier permeability. For neuroscience drug discovery programs, this property differentiates it from the less lipophilic des‑bromo analog (logP ~2.4) and supports its selection for initial CNS penetration assessments. Procurement of this specific analog enables direct experimental validation of CNS exposure in pharmacokinetic studies.

Application
Selection Property
Validation Focus
Electrophilic probe synthesis
α-Bromo reactive handle; certified purity grade
Conjugation efficiency; assay reproducibility
Antifungal screening studies
Class-level SAR alignment (C₅-cycloalkyl, α-bromo)
Fungistatic activity in primary screens
Fragment-based lead optimization
Lower MW and reduced rotatable bonds vs. cyclohexyl analog
Ligand efficiency and PK parameter assessment
CNS permeability research
Moderate predicted lipophilicity profile
Experimental brain exposure and permeability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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